molecular formula C18H21N3O2 B6638190 1-[2-(2-Methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethanone

1-[2-(2-Methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethanone

Cat. No. B6638190
M. Wt: 311.4 g/mol
InChI Key: JSPHTROXRMCEIK-UHFFFAOYSA-N
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Description

1-[2-(2-Methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethanone, also known as MPPE, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has shown promising results in various scientific research studies. In

Mechanism of Action

The exact mechanism of action of 1-[2-(2-Methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethanone is not fully understood. However, it is believed to act as a serotonin and norepinephrine reuptake inhibitor, similar to many antidepressant drugs. It may also have an effect on other neurotransmitters and receptors in the brain.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase levels of serotonin and norepinephrine in the brain, which may contribute to its antidepressant effects. It has also been shown to have anti-inflammatory effects and may have potential as an anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[2-(2-Methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethanone in lab experiments is its relatively low toxicity. It has also been shown to have high bioavailability, meaning that it can easily enter the bloodstream and reach the brain. However, one limitation of using this compound in lab experiments is its relatively short half-life, which may make it difficult to study its long-term effects.

Future Directions

There are several potential future directions for research on 1-[2-(2-Methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethanone. One area of interest is its potential as a treatment for other psychiatric disorders, such as anxiety and post-traumatic stress disorder. It may also have potential as an anti-inflammatory agent for the treatment of inflammatory diseases. Additionally, further studies are needed to fully understand its mechanism of action and long-term effects.
Conclusion
In conclusion, this compound is a promising chemical compound that has been widely studied for its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have all been explored in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.

Synthesis Methods

The synthesis of 1-[2-(2-Methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethanone involves the reaction of 2-bromopyridine-3-carbaldehyde with 2-methoxyphenylpiperazine in the presence of palladium acetate and triethylamine. The reaction proceeds through a palladium-catalyzed coupling reaction, resulting in the formation of this compound. The yield of this reaction is typically around 70-80%.

Scientific Research Applications

1-[2-(2-Methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethanone has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is its potential as an antidepressant. Studies have shown that this compound has antidepressant-like effects in animal models of depression. It has also been shown to enhance the effects of other antidepressant drugs.

properties

IUPAC Name

1-[2-(2-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-23-17-7-3-2-6-15(17)16-13-20-9-10-21(16)18(22)11-14-5-4-8-19-12-14/h2-8,12,16,20H,9-11,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSPHTROXRMCEIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CNCCN2C(=O)CC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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